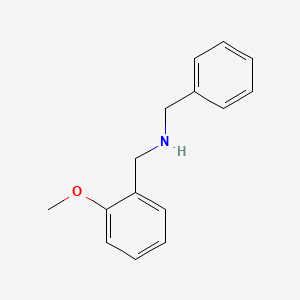

Benzyl-(2-methoxybenzyl)amine

Übersicht

Beschreibung

Benzyl-(2-methoxybenzyl)amine is an organic chemical compound primarily used in research and industrial applications. It belongs to the class of organic compounds known as phenylmethylamines .

Synthesis Analysis

The synthesis of amines like Benzyl-(2-methoxybenzyl)amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Another method involves the reaction of alkyl halides with ammonia or an alkylamine .Molecular Structure Analysis

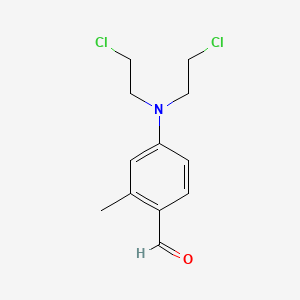

The molecular structure of Benzyl-(2-methoxybenzyl)amine can be represented by the linear formula CH3OC6H4CH2NH2 . Its molecular weight is 137.18 .Chemical Reactions Analysis

Amines like Benzyl-(2-methoxybenzyl)amine can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water . Furthermore, they can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl-(2-methoxybenzyl)amine include a boiling point of 227 °C/724 mmHg and a density of 1.051 g/mL at 25 °C . It is also a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Photochemical Benzylic Bromination

- Scientific Field : Organic & Biomolecular Chemistry

- Summary of the Application : This research focuses on the use of Benzyl-(2-methoxybenzyl)amine in photochemical benzylic bromination in continuous flow . The process involves the use of BrCCl3, a rarely used benzylic brominating reagent with complementary reactivity to other reagents .

- Methods of Application : The reactivity of BrCCl3 has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This has led to the development of a p-methoxybenzyl bromide generator for PMB protection .

- Results or Outcomes : The method was successfully demonstrated on a pharmaceutically relevant intermediate on an 11g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Thiol Catalyzed Aerobic Debenzylation

- Scientific Field : Organic Chemistry

- Summary of the Application : This research reports a radical method for the removal of benzyl and p-methoxybenzyl groups from amines and alcohols using a selective hydrogen-atom abstraction under aerobic conditions .

- Methods of Application : The key usage of the strongly electrophilic thiyl radical derived from commercially available pentafluorothiophenol allowed for a chemoselective abstraction process .

- Results or Outcomes : The paper does not provide specific quantitative data or statistical analyses .

Protection of Amino Groups in Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : This research focuses on the protection of amino groups in synthesis . Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds .

- Methods of Application : The simplest way to protect the amine function is to convert the amine to an ammonium salt with an acid . Protonation amounts to protection of the amine function .

- Results or Outcomes : Examples are known in which amines indeed can be protected in this manner, but unless the acid concentration is very high, there will be a significant proportion of unprotected free base present .

Protecting Groups in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : This research reports a method for the removal of protecting groups in organic synthesis .

- Methods of Application : The key usage of the strongly electrophilic thiyl radical derived from commercially available pentafluorothiophenol allowed for a chemoselective abstraction process .

- Results or Outcomes : The paper does not provide specific quantitative data or statistical analyses .

Synthesis of Organonitrogen Compounds

- Scientific Field : Organic Chemistry

- Summary of the Application : This research focuses on the synthesis of organonitrogen compounds . Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds .

- Methods of Application : The simplest way to protect the amine function is to convert the amine to an ammonium salt with an acid . Protonation amounts to protection of the amine function .

- Results or Outcomes : Examples are known in which amines indeed can be protected in this manner, but unless the acid concentration is very high, there will be a significant proportion of unprotected free base present .

Removal of Protecting Groups in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : This research reports a method for the removal of protecting groups in organic synthesis .

- Methods of Application : The key usage of the strongly electrophilic thiyl radical derived from commercially available pentafluorothiophenol allowed for a chemoselective abstraction process .

- Results or Outcomes : The paper does not provide specific quantitative data or statistical analyses .

Safety And Hazards

Zukünftige Richtungen

Benzyl-(2-methoxybenzyl)amine is primarily used in research and industrial applications. Its future directions could involve further exploration of its properties and potential applications in various fields.

Relevant Papers One relevant paper discusses a radical method for the removal of benzyl and p-methoxybenzyl groups from amines and alcohols using a selective hydrogen-atom abstraction under aerobic conditions . Another paper discusses the synthesis of secondary amines via amination of alcohols .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRPWRHFPWEBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990154 | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-methoxybenzyl)amine | |

CAS RN |

69875-89-4 | |

| Record name | 69875-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.